molecular formula C21H22N2O3 B2923427 3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide CAS No. 921890-65-5

3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Cat. No.: B2923427
CAS No.: 921890-65-5
M. Wt: 350.418
InChI Key: RMVGPBFLOJIVQK-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a complex organic compound with potential therapeutic applications. This compound features a cyclopentyl group attached to a propanamide moiety, which is further linked to an oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin structure. Its intricate molecular structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can modulate the neurological processes controlled by dopamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of cyclopentylamine with an appropriate dibenzo[b,f][1,4]oxazepin derivative under controlled conditions. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups or structural changes.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of central nervous system disorders. It may act as a dopamine receptor antagonist, making it useful in conditions such as schizophrenia, bipolar disorder, and depression.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives: These compounds share structural similarities and are also used as dopamine receptor antagonists.

  • 2-(10-Oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid: This compound is structurally related and may have similar biological activities.

Uniqueness: 3-Cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide stands out due to its specific cyclopentyl group, which may confer unique pharmacokinetic properties and enhance its therapeutic potential compared to similar compounds.

Properties

IUPAC Name

3-cyclopentyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20(12-9-14-5-1-2-6-14)22-15-10-11-18-16(13-15)21(25)23-17-7-3-4-8-19(17)26-18/h3-4,7-8,10-11,13-14H,1-2,5-6,9,12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVGPBFLOJIVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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